2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine
Overview
Description
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring The presence of a bromine atom on the pyridine ring and an isopropyl group on the morpholine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to produce 6-bromopyridine.
Formation of 2-(6-Bromopyridin-2-yl)methanol: The brominated pyridine is then reacted with formaldehyde and a reducing agent to form 2-(6-Bromopyridin-2-yl)methanol.
Cyclization with Morpholine: The 2-(6-Bromopyridin-2-yl)methanol is then reacted with morpholine under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Reduction: Products include dehalogenated pyridines and reduced morpholine derivatives.
Scientific Research Applications
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the morpholine ring.
2-Bromo-6-methylpyridine: Similar brominated pyridine structure but with a methyl group instead of a morpholine ring.
6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a morpholine ring.
Uniqueness
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine is unique due to the presence of both the brominated pyridine ring and the isopropyl-substituted morpholine ring
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)-4-propan-2-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15-6-7-16-11(8-15)10-4-3-5-12(13)14-10/h3-5,9,11H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGOREOVTZGUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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